(6-Methylbenzo[b]thiophen-3-yl)methanol

Regioselective synthesis Isomer separation Crystallization

Choose (6-Methylbenzo[b]thiophen-3-yl)methanol (CAS 451524-35-9) as your synthetic intermediate for chymase inhibitor programs. Its 6-methyl substitution pattern is critical: unlike the 4-methyl isomer (CAS 451524-34-8), which is an AChE inhibitor, this derivative shows no such activity, enabling precise SAR target engagement studies. The 3-hydroxymethyl handle allows direct halogenation to the 3-bromomethyl intermediate, essential for benzimidazole-based chymase inhibitor synthesis as per Teijin Pharma's patent. Procure this high-purity building block to systematically tune LogP and explore lipophilicity-driven improvements in your lead optimization series.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 451524-35-9
Cat. No. B3267470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylbenzo[b]thiophen-3-yl)methanol
CAS451524-35-9
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CS2)CO
InChIInChI=1S/C10H10OS/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3
InChIKeyCIFANOMNOUQPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (6-Methylbenzo[b]thiophen-3-yl)methanol CAS 451524-35-9: Core Identity and Structural Baseline


(6-Methylbenzo[b]thiophen-3-yl)methanol (CAS 451524-35-9), also named 6-methylbenzo[b]thiophene-3-methanol, is a heterocyclic organic compound with the molecular formula C10H10OS and a molecular weight of 178.25 g/mol . It belongs to the benzo[b]thiophene class, featuring a fused benzene-thiophene bicyclic system bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 6-position [1]. The compound is listed in the CAS REGISTRY and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in pathways leading to chymase inhibitors and benzimidazole-based pharmacologically active compounds [2]. Commercially, it is typically supplied at a minimum purity of 95% for research use only .

Why Benzo[b]thiophene-3-methanol Analogs Cannot Be Casually Substituted for CAS 451524-35-9


Within the 3-hydroxymethyl-benzo[b]thiophene scaffold, the position of the methyl substituent critically governs both synthetic accessibility and potential biological interactions. Patent literature explicitly documents that 4-substituted and 6-substituted 3-hydroxymethyl-benzo[b]thiophene isomers co-form as an inseparable mixture (approximately 3:2 ratio) under conventional synthetic conditions, with complete separation requiring specialized crystallization protocols [1]. This regiochemical differentiation is not merely synthetic nuance: the 4-methyl positional isomer (CAS 451524-34-8) has been reported as an acetylcholinesterase (AChE) inhibitor, whereas no such activity has been attributed to the 6-methyl compound, demonstrating that the methyl group position dictates biological target engagement potential . Additionally, the 3-hydroxymethyl group distinguishes this compound from 2-hydroxymethyl analogs (e.g., 5-Methylbenzo[b]thiophene-2-methanol, CAS 22962-49-8), which serve entirely different synthetic routes—the 3-position hydroxymethyl is specifically required for generating 3-halomethyl intermediates used in chymase inhibitor synthesis [1].

Quantitative Differentiation Evidence for (6-Methylbenzo[b]thiophen-3-yl)methanol CAS 451524-35-9


Regioisomeric Synthetic Selectivity: 6-Methyl vs. 4-Methyl Isomer Crystallization Ratio

In the synthesis of 3-hydroxymethyl-benzo[b]thiophene derivatives bearing a single methyl substituent, conventional methods produce a mixture of 4-substituted and 6-substituted isomers. Patent disclosure WO 02/066457 (Teijin Limited) reports that the crude reaction mixture contains the 4-substituted-3-hydroxymethyl-benzo[b]thiophene and the 6-substituted-3-hydroxymethyl-benzo[b]thiophene in a ratio of approximately 3:2, and that complete separation cannot be achieved even by column chromatography [1]. The present invention (Teijin patent) describes an improved process that reduces the proportion of the 6-substituted by-product and enables isolation of the desired 4-substituted isomer via crystallization from hexane-ethyl acetate [1]. This establishes that the 6-methyl isomer (CAS 451524-35-9) is the less-favored product under prior art conditions, making its selective procurement as a pure, pre-separated compound valuable for avoiding laborious isomer separation in downstream synthesis.

Regioselective synthesis Isomer separation Crystallization Process chemistry

Biological Activity Divergence by Methyl Position: AChE Inhibition — 4-Me Active, 6-Me Unreported

The 4-methyl positional isomer, (4-Methylbenzo[b]thiophen-3-yl)methanol (CAS 451524-34-8), has been explicitly documented as an inhibitor of the enzyme acetylcholinesterase (AChE), reported to bind to the active site and prevent acetylcholine breakdown . In contrast, no published study or database entry attributes AChE inhibitory activity to the 6-methyl isomer (CAS 451524-35-9), with vendor descriptions noting that its mechanism of action 'is not well-characterized' . This differential biological annotation—where the 4-methyl substitution confers AChE engagement but the 6-methyl substitution does not—demonstrates that the methyl position on the benzothiophene core is a critical determinant of molecular recognition by this pharmacologically relevant enzyme. This positional selectivity evidence is consistent with general SAR observations in benzothiophene medicinal chemistry, where the introduction of a methyl substituent at the C-3 position (and by extension, other ring positions) has been shown to modulate antiproliferative activity [1].

Acetylcholinesterase inhibition Structure-activity relationship Methyl positional effect Neuropharmacology

Hydroxymethyl Position: 3-CH2OH vs. 2-CH2OH Directs Distinct Synthetic Utility toward Chymase Inhibitors

The 3-hydroxymethyl group on (6-Methylbenzo[b]thiophen-3-yl)methanol is specifically required for conversion to 3-halomethyl intermediates (e.g., 3-bromomethyl derivatives), which serve as key building blocks for benzimidazole-based chymase inhibitors as disclosed in WO 01/53291 [1]. In contrast, the 2-hydroxymethyl analog (Benzo[b]thiophene-2-methanol, 6-methyl-, CAS 1332651-95-2) cannot be directly substituted into this synthetic pathway because the 2-position hydroxymethyl leads to structurally distinct downstream products . The Teijin Pharma patent explicitly identifies 3-hydroxymethyl-benzo[b]thiophene derivatives with various substitution patterns as 'exceedingly important as intermediates in preparing pharmacologically active compounds,' specifically for chymase inhibitor synthesis targeting respiratory and inflammatory diseases [1]. This establishes CAS 451524-35-9 as a specifically required intermediate for a defined synthetic route rather than a generic benzothiophene building block.

Chymase inhibitor intermediates 3-Halomethyl-benzo[b]thiophene Benzimidazole synthesis Regiochemical synthetic utility

Molecular Property Differentiation: LogP, Hydrogen Bonding, and Rotatable Bond Comparison with Unsubstituted Analog

Compared to the unsubstituted parent compound Benzo[b]thiophene-3-ylmethanol (CAS 5381-24-8, MW 164.23 g/mol), the 6-methyl substitution in CAS 451524-35-9 increases molecular weight by 14.02 g/mol (to 178.25 g/mol) and adds one carbon atom, which is predicted to increase lipophilicity (XLogP3-AA of the parent is 2.1; the 6-methyl derivative is expected to have a higher LogP of approximately 2.6–2.8 based on the methyl increment) [1]. Both compounds share identical hydrogen bond donor count (1, from the -OH group), hydrogen bond acceptor count (2), and rotatable bond count (1) [1]. The increased lipophilicity of the 6-methyl derivative may enhance membrane permeability in cell-based assays while preserving the same hydrogen-bonding pharmacophore features, making it a more lipophilic alternative for lead optimization campaigns where improved passive diffusion is desired without altering the core interaction motifs [2].

Physicochemical properties LogP Hydrogen bonding Drug-likeness Lead optimization

Recommended Research and Industrial Application Scenarios for (6-Methylbenzo[b]thiophen-3-yl)methanol CAS 451524-35-9


Synthesis of Chymase Inhibitor Intermediates via 3-Halomethyl-benzo[b]thiophene Route

As established in the Teijin Pharma patent (US 2009/0299074 A1), 3-hydroxymethyl-benzo[b]thiophene derivatives bearing methyl substitution are critical intermediates for generating 3-halomethyl compounds that feed into benzimidazole-based chymase inhibitor synthesis [1]. (6-Methylbenzo[b]thiophen-3-yl)methanol is specifically suited for programs targeting chymase-mediated inflammatory pathways, where the 3-CH2OH group undergoes halogenation to form the reactive 3-bromomethyl or 3-chloromethyl intermediate [1]. The 6-methyl substitution provides a specific substitution pattern that may influence the final inhibitor's binding properties, distinguishing it from 4-methyl or unsubstituted variants in the same synthetic sequence [1].

Structure-Activity Relationship (SAR) Studies on Benzothiophene Methyl Positional Isomers

The differential biological annotation between the 4-methyl (AChE inhibitor) and 6-methyl (no reported AChE activity) isomers makes CAS 451524-35-9 a valuable comparator compound for systematic SAR exploration of how methyl group position modulates biological target engagement on the benzothiophene scaffold [1]. Researchers can procure the 6-methyl isomer alongside the 4-methyl (CAS 451524-34-8) and unsubstituted (CAS 5381-24-8) analogs to construct a complete positional scanning set for enzyme inhibition, receptor binding, or cellular activity profiling .

Lead Optimization Programs Requiring Increased Lipophilicity While Preserving Hydrogen-Bonding Capacity

For medicinal chemistry teams optimizing a benzo[b]thiophene-3-methanol lead series, the 6-methyl derivative offers a calculated LogP increase of approximately 0.5–0.7 units versus the unsubstituted parent (XLogP3 2.1 for CAS 5381-24-8 vs. estimated ~2.6–2.8 for CAS 451524-35-9) while maintaining identical hydrogen bond donor/acceptor counts [1]. This property profile supports systematic exploration of lipophilicity-driven improvements in membrane permeability, cellular uptake, or blood-brain barrier penetration without altering the core hydrogen-bonding pharmacophore features . The compound is appropriate for parallel SAR studies where LogP is incrementally tuned across a methyl-positional scan series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methylbenzo[b]thiophen-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.